molecular formula C20H20N2O3 B5092056 N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B5092056
M. Wt: 336.4 g/mol
InChI Key: YKSSAOKJGJNGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. The MDM2 protein is an important negative regulator of the p53 tumor suppressor protein, and MI-2 has been shown to disrupt this interaction, leading to increased p53 activity and potential anti-cancer effects.

Mechanism of Action

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by disrupting the interaction between MDM2 and p53, which is a key regulatory pathway in cancer cells. By blocking this interaction, N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can increase the levels and activity of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce DNA damage, activate the p53 pathway, and alter the expression of various genes involved in cell cycle regulation and apoptosis. N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is its specificity for the MDM2-p53 interaction, which allows for targeted disruption of this pathway. However, one limitation is that N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may not be effective in all types of cancer cells, and may have variable potency depending on the specific genetic mutations present in a given tumor.

Future Directions

There are several potential future directions for research on N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is in combination therapies, where N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could be used in conjunction with other anti-cancer agents to enhance their efficacy. Another area of interest is in the development of N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives with improved pharmacokinetic properties or increased potency. Finally, N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could be studied in the context of other diseases where the MDM2-p53 pathway plays a role, such as neurodegenerative disorders.

Synthesis Methods

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized through a multi-step process involving the reaction of various starting materials and reagents. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the indole ring, followed by a condensation reaction to form the final product.

Scientific Research Applications

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied extensively in the context of cancer research, as it has shown promising anti-tumor effects in various preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has also been shown to sensitize tumors to other anti-cancer therapies such as radiation and chemotherapy.

properties

IUPAC Name

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-10-17(25-4)12(2)9-16(11)22-20(24)19(23)18-13(3)21-15-8-6-5-7-14(15)18/h5-10,21H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSAOKJGJNGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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